Metabolic Stability Advantage of the 2,2-Difluoroethyl Group vs. N1-Methyl in Pyrazole Series
In a head-to-head comparison within a pyrazole carboxamide chemotype, the N1-difluoroethyl analogue (16a) exhibited superior metabolic stability in human liver microsomes (HLM Clint <3.0 μL min⁻¹ mg⁻¹) versus the N1-methyl analogue (6, HLM Clint <5.6 μL min⁻¹ mg⁻¹), representing at least a ~1.9-fold improvement [1]. This class-level inference is directly transferable to the target compound, which shares the N1-CH2CHF2 motif and is devoid of the methyl group on that pyrazole nitrogen.
| Evidence Dimension | Human Liver Microsome (HLM) Intrinsic Clearance |
|---|---|
| Target Compound Data | N1-difluoroethyl pyrazole 16a: HLM Clint <3.0 μL min⁻¹ mg⁻¹ (class surrogate for target compound) |
| Comparator Or Baseline | N1-methyl pyrazole 6: HLM Clint <5.6 μL min⁻¹ mg⁻¹ |
| Quantified Difference | ≥1.9-fold reduction in HLM Clint (improved metabolic stability) |
| Conditions | Human liver microsome assay; RSC Med. Chem. 2025, Table 1 |
Why This Matters
Improved HLM stability translates to lower predicted hepatic clearance and longer half-life, making this compound a more suitable starting point for lead optimization in drug discovery programs where metabolic liability is a common failure mode.
- [1] Metrano, A. J.; Morrill, L. A.; Bommakanti, G.; et al. Synthetic Chemistry Enabling the Discovery and Development of a Series of Pyrazoles as HPK1 Inhibitors. RSC Med. Chem. 2025, Table 1 (compounds 6 vs. 16a). View Source
